N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

Description

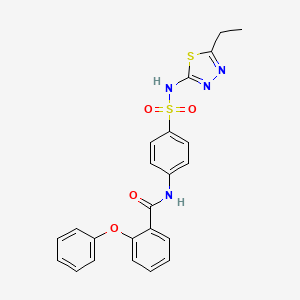

Chemical Structure and Synthesis The compound N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide (CAS: 314282-87-6) features a benzamide core substituted with a phenoxy group at position 2 and a sulfamoyl-linked 5-ethyl-1,3,4-thiadiazole moiety at position 4 of the phenyl ring. Its molecular formula is C₂₄H₂₀N₄O₄S₂, with a molar mass of 492.57 g/mol .

Synthesis pathways for analogous sulfonamide-thiadiazole hybrids (e.g., , and 6) typically involve:

Friedel-Crafts sulfonylation to introduce sulfonyl groups.

Hydrazide formation from benzoic acid derivatives.

Cyclization with isothiocyanates or α-halogenated ketones to form thiadiazole or triazole rings.

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S2/c1-2-21-25-26-23(32-21)27-33(29,30)18-14-12-16(13-15-18)24-22(28)19-10-6-7-11-20(19)31-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKOLTPNNDNTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone in the presence of a catalyst such as triethylamine . The resulting thiadiazole intermediate is then reacted with 4-aminobenzenesulfonamide to form the sulfamoylphenyl derivative. Finally, this intermediate is coupled with 2-phenoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups results in amines. Electrophilic substitution reactions typically introduce functional groups such as nitro, sulfonyl, or halogen atoms onto the aromatic rings .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) have been reported between 32 to 42 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : It has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates ranging from 58% to 66% for certain derivatives .

Anticancer Activity

The compound's anticancer potential has been evaluated through various studies:

- In Vitro Studies : Anticancer activity was assessed using MTT assays against several cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). While none of the synthesized derivatives surpassed doxorubicin in efficacy, some showed promising results warranting further investigation .

- Mechanism of Action : The thiadiazole moiety is believed to disrupt DNA replication processes, which may inhibit the proliferation of both bacterial and cancer cells.

Case Studies

Several case studies highlight the compound's applications:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed varying degrees of antimicrobial activity. The most potent derivatives were subjected to further testing for potential clinical applications.

- Cancer Research : In a comparative study involving various benzamide derivatives, the compound was noted for its moderate activity against specific cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to cell death in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among analogues include:

- Substituents on the benzamide ring: Phenoxy, nitro, cyano, or alkyl groups.

- Thiadiazole modifications : Ethyl, methyl, or halogen substituents.

- Sulfamoyl linker : Positional changes (para vs. meta) and additional sulfonamide groups.

Table 1: Key Analogues and Their Properties

Key Differences in Physicochemical Properties

- Polarity and Solubility: The 3,5-dinitrobenzamide derivative exhibits higher polarity (XLogP3 = 2.2) compared to the target compound, likely due to nitro groups enhancing hydrogen-bond acceptor capacity.

- Bioactivity: Phenoxy-containing analogues (e.g., ) show significant plant growth modulation, suggesting the phenoxy group may interact with auxin or cytokinin receptors. Sulfamoyl-linked thiadiazoles (e.g., ) demonstrate antimicrobial activity, likely due to sulfonamide-mediated inhibition of dihydropteroate synthase .

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, particularly focusing on its antimicrobial and anticancer properties.

- Molecular Formula : CHNOS

- Molecular Weight : 326.395 g/mol

- CAS Number : 1037-51-0

Synthesis

The compound can be synthesized through the reaction of 5-ethyl-1,3,4-thiadiazole with sulfamoyl chloride and phenolic derivatives. The process typically involves:

- Formation of the thiadiazole moiety.

- Coupling with sulfamoyl and phenolic groups.

- Purification through crystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Significant Antifungal |

In a study examining the antimicrobial efficacy of related compounds, it was found that modifications in the thiadiazole structure could enhance activity against resistant strains .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Mechanistic studies suggest that it disrupts DNA replication processes in cancer cells:

-

Mechanism of Action :

- The thiadiazole ring acts as a bioisostere of pyrimidine, interfering with nucleic acid synthesis.

- Inhibition of cell division and growth in cancer cells has been observed.

- Case Studies :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thiadiazole Ring | Enhances DNA interaction |

| Sulfamoyl Group | Increases solubility and bioavailability |

| Phenoxy Group | Modulates receptor binding |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide, and how can reaction efficiency be optimized?

- Methodology : The compound’s core structure involves a 1,3,4-thiadiazole ring linked to sulfamoyl and benzamide groups. A multi-step approach is typically used:

Thiadiazole Core Synthesis : Start with 5-ethyl-1,3,4-thiadiazol-2-amine, reacting it with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (pyridine or DMF) to form the sulfamoyl intermediate .

Amide Coupling : Introduce the 2-phenoxybenzamide moiety via coupling reactions. Use carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DCM or THF to minimize hydrolysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for solubility) and catalyst loading (e.g., triethylamine for acid scavenging) to improve yields .

Q. How can the purity and structural integrity of the compound be validated during synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% target peak area) .

- NMR Spectroscopy : Confirm the presence of key protons:

- Thiadiazole NH (δ 10.5–11.5 ppm, broad singlet).

- Aromatic protons in the benzamide (δ 7.2–8.1 ppm, multiplet) .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages (e.g., C: 52.3%, H: 4.1%, N: 12.8%, S: 9.2%) to confirm stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, particularly the orientation of the 5-ethyl group on the thiadiazole ring?

- Approach :

- X-ray Diffraction : Grow single crystals via slow evaporation (methanol/chloroform, 1:1). Use SHELXL for refinement, focusing on anisotropic displacement parameters to model ethyl group rotation .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O=S) that stabilize specific conformers. Compare with analogous structures (e.g., N-(thiazol-2-yl)benzenesulfonamides) to assess steric effects .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets, such as bacterial PFOR enzymes?

- Workflow :

Molecular Docking : Use AutoDock Vina with PFOR’s active site (PDB: 2XMC). Parameterize the ligand’s sulfamoyl group for electrostatic interactions with Fe-S clusters .

MD Simulations : Run 100-ns simulations (GROMACS) in explicit solvent to evaluate binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

- Validation : Compare results with experimental IC50 data from enzyme inhibition assays (e.g., microplate spectrophotometry at 340 nm) .

Q. How should contradictory bioactivity data (e.g., variable MIC values against Gram-negative bacteria) be addressed?

- Troubleshooting :

- Strain-Specific Resistance : Test against isogenic mutant strains (e.g., E. coli ΔacrB) to assess efflux pump involvement .

- Membrane Permeability : Perform fluorescence assays (e.g., NPN uptake) to quantify outer membrane disruption .

- Metabolomic Profiling : Use LC-MS to identify metabolic perturbations (e.g., altered TCA cycle intermediates) linked to antibacterial activity .

Methodological Challenges

Q. What strategies mitigate side reactions during sulfamoyl group installation, such as over-sulfonation or ring-opening of the thiadiazole?

- Solutions :

- Controlled Stoichiometry : Use 1.05 equivalents of sulfonyl chloride to minimize di-sulfonation.

- Low-Temperature Reactions : Conduct reactions at 0–5°C in anhydrous DMF to suppress thiadiazole degradation .

- Post-Reaction Quenching : Add ice-cold NaHCO3 to neutralize excess reagent and stabilize the product .

Q. How can regioselectivity issues in the phenoxybenzamide coupling step be addressed?

- Directed Coupling : Activate the carboxylic acid group (e.g., via mixed anhydride with ClCO2Et) to favor amide bond formation at the para position .

- Protecting Groups : Temporarily protect reactive sites (e.g., –OH on benzamide with TBSCl) to direct coupling to the desired amine .

Data Interpretation Guidelines

Q. How to distinguish between true antibacterial activity and assay artifacts (e.g., precipitation in broth microdilution)?

- Controls :

- Solubility Check : Pre-filter compound solutions (0.22 μm) and measure OD600 before/after incubation to detect precipitation .

- Resazurin Assay : Use metabolic indicators to confirm cell viability independent of optical density .

Q. What statistical models are appropriate for correlating structural modifications (e.g., ethyl vs. methyl substituents) with bioactivity trends?

- QSAR Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.